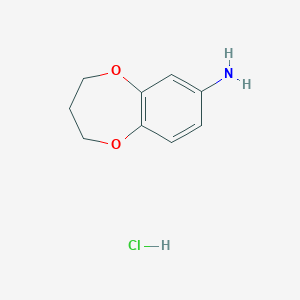

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride

説明

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride (CAS 175136-34-2) is a bicyclic organic compound featuring a benzodioxepin core with a primary amine group at position 5. Its molecular formula is C₉H₁₁NO₂·HCl, with a molecular weight of 165.19 g/mol (free base) . The compound is a white to yellow crystalline solid, melting at 81–82°C , and is hygroscopic, requiring storage at 2–8°C under inert conditions . It serves as a critical intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs, particularly for generating Schiff base ligands in metal coordination chemistry .

特性

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-7-2-3-8-9(6-7)12-5-1-4-11-8;/h2-3,6H,1,4-5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKQULUZZKBNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)N)OC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride typically involves multiple steps. One common method starts with the cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile, which is then hydrolyzed to yield the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin . This intermediate can be further converted to the desired amino derivative through various routes, including reduction and reductive alkylation .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as catalytic reduction and the use of specific reagents like lithium aluminum hydride are employed to ensure efficient synthesis .

化学反応の分析

Types of Reactions

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used to convert intermediates to the desired amine derivative.

Substitution: Involves replacing one functional group with another, often using reagents like primary amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Primary amines and aldehydes or ketones for reductive alkylation.

Major Products

The major products formed from these reactions include various substituted amino derivatives, which can be further modified for specific applications .

科学的研究の応用

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride is a chemical compound featuring a benzodioxepin core structure with an amine group at the 7-position, contributing to its potential biological activity. The hydrochloride form enhances its solubility and stability. It has a molecular formula of and a CAS number of 1171441-67-0.

Applications

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride has potential applications in pharmaceutical development, chemical research, and interaction studies. It is also used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

- Pharmaceutical Development: It is particularly useful in designing new analgesics or neuroprotective agents.

- Chemical Research: It serves as a building block in chemical research.

- Interaction studies: Interaction studies have shown that 3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride may interact with serotonin and dopamine receptors, which could explain some of its observed biological effects. Studies are ongoing to evaluate its potential interactions with other therapeutic agents to assess synergistic effects or possible drug-drug interactions.

- Organic synthesis: It is an important raw material and intermediate used in organic synthesis .

- Cell Biology: It has applications in cell biology, including cell culture and modification, and cell analysis .

- Analytical Testing: It also has applications in chemistry, specifically analytical testing .

Chemical Reactivity

The chemical reactivity of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride is due to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the dioxepin ring may undergo electrophilic aromatic substitution. It may also engage in reactions typical of secondary amines, such as acylation or alkylation.

作用機序

The mechanism of action of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride involves its interaction with specific molecular targets. As a β-adrenergic stimulant, it binds to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in various physiological effects, including bronchodilation .

類似化合物との比較

Structural Similarities and Modifications

The benzodioxepin scaffold is shared among analogs, but substitutions at position 7 or the dioxepin ring lead to divergent properties. Key analogs include:

Key Observations :

- Amine vs. Carboxylic Acid : Replacing the amine with a carboxylic acid (CAS 20825-89-2) increases polarity and melting point (143–146°C vs. 81–82°C) due to hydrogen bonding .

- Side Chain Modifications : The ethylamine derivative (CAS 1158743-14-6) introduces a basic side chain, enhancing water solubility via hydrochloride salt formation .

Physicochemical Properties

生物活性

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₉H₁₁ClN₂O₂

Molecular Weight: 165.19 g/mol

CAS Number: 175136-34-2

The compound features a benzodioxepin core structure, characterized by a fused benzene and dioxepin ring system. The presence of an amine group at the 7-position enhances its potential for biological interactions, particularly with neurotransmitter receptors.

While the precise biological targets of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride are still under investigation, preliminary studies suggest interactions with serotonin and dopamine receptors. These interactions may contribute to its observed pharmacological effects.

Potential Mechanisms

- Binding Affinity: The compound has shown binding affinity to various receptors involved in neurotransmission.

- Pharmacokinetics: Its solubility profile indicates good bioavailability, which is crucial for therapeutic applications .

Biological Activity

Research indicates that 3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride may possess various biological activities:

- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against bacterial strains, including multidrug-resistant organisms. Its potential as an antimicrobial agent is linked to its ability to disrupt bacterial cell walls .

- Neuropharmacological Effects: The compound's interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders or neurological conditions .

- Bronchodilator Activity: Initial findings indicate that it may act as a β-adrenergic stimulant, which could be beneficial in respiratory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against Gram-positive and Gram-negative bacteria |

| Neuropharmacological | Interaction with serotonin and dopamine receptors |

| Bronchodilator | Possible β-adrenergic stimulant properties |

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine hydrochloride against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The compound's mechanism appears to involve disruption of cell wall integrity and interference with metabolic pathways critical for bacterial survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。